1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of thiazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the benzo[d]thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: Known for their enzyme inhibitory activities.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Studied for their anti-inflammatory properties.
Imidazo[2,1-b]thiazole derivatives: Explored for their antimicrobial and anticancer activities.
Uniqueness
1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of thiazole and pyrazole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-18-7-6-11(17-18)13(19)15-9-4-5-10-12(8-9)21-14(16-10)20-2/h4-8H,3H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCSKAQTIJYWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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